molecular formula C9H13ClN4 B13508140 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine

2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine

Cat. No.: B13508140
M. Wt: 212.68 g/mol
InChI Key: SRQSEBVXVKPYFF-UHFFFAOYSA-N
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Description

2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Cyclization: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or THF.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to form hydrogen bonds and interact with various biological targets makes it a versatile compound in drug discovery and development .

Properties

Molecular Formula

C9H13ClN4

Molecular Weight

212.68 g/mol

IUPAC Name

2-chloro-N-piperidin-3-ylpyrimidin-4-amine

InChI

InChI=1S/C9H13ClN4/c10-9-12-5-3-8(14-9)13-7-2-1-4-11-6-7/h3,5,7,11H,1-2,4,6H2,(H,12,13,14)

InChI Key

SRQSEBVXVKPYFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=NC(=NC=C2)Cl

Origin of Product

United States

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